N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide
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Overview
Description
“N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a pyrazole ring, a pyridine ring, and a thiophene ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the pyridine ring: The pyrazole ring can be functionalized to introduce a pyridine moiety through coupling reactions.
Formation of the thiophene ring: The thiophene ring can be synthesized separately and then coupled to the existing structure.
Amide bond formation: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole or pyridine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and heteroatoms can facilitate interactions with biological targets.
Medicine
Medicinal chemistry often explores such compounds for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of “N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein-coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
- N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(2-thiophen-2-yl)propanamide
- N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylfuran-2-yl)propanamide
Uniqueness
The uniqueness of “N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(3-methylthiophen-2-yl)propanamide” lies in its specific combination of functional groups and ring systems. This structure may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-6-8-24-17(13)3-4-18(23)20-11-14-9-15(12-19-10-14)16-5-7-21-22(16)2/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPGWMGJTUVSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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